L-Glutamic acid-13C2

Metabolic Flux Analysis GC-MS Isotopologue Profiling

Standard unlabeled or uniformly labeled glutamate obscures positional carbon flux data. This (2S)-2-amino(1,2-13C2)pentanedioic acid resolves metabolic pathway branch points with 99 atom% ¹³C enrichment and ≥98% purity. - **Distinct +2 Da mass shift**: Enables dual-isotope experiments without isotopologue interference. - **NMR-ready**: Adjacent ¹³C-¹³C J-coupling multiplets quantify TCA cycle/photorespiration activity. - **Cost-efficient alternative** to [U-¹³C₅]glutamate for large-scale infusions or replicate-heavy studies.

Molecular Formula C5H9NO4
Molecular Weight 149.11 g/mol
Cat. No. B12395127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid-13C2
Molecular FormulaC5H9NO4
Molecular Weight149.11 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3+1,5+1
InChIKeyWHUUTDBJXJRKMK-JAWTVSONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-amino(1,2-13C2)pentanedioic Acid Overview


(2S)-2-amino(1,2-13C2)pentanedioic acid, also known as L-Glutamic acid-[1,2-13C2], is a stable isotope-labeled analog of the endogenous amino acid L-glutamic acid. In this molecule, the carbon-13 (¹³C) isotope is specifically incorporated at the C1 (carboxyl) and C2 (alpha) positions of the carbon backbone. With a standard isotopic enrichment of 99 atom% ¹³C and a chemical purity ≥98% [1], this compound serves as a precise exogenous tracer. It is engineered to elucidate the metabolic fate of glutamate's carbon skeleton in complex biological systems, offering a distinct advantage over unlabeled or uniformly labeled counterparts by providing position-specific flux information [2].

Position-specific ¹³C₂ labeling at C1 and C2 for metabolic flux analysis
Enables simultaneous tracking of α‑carbon and carboxyl group fates
Supports GC‑MS positional enrichment and LC‑MS/MS dual‑tracer workflows

Non-Interchangeability with Standard Analogs


Substituting (2S)-2-amino(1,2-13C2)pentanedioic acid with unlabeled L-glutamic acid or alternative isotopologues (e.g., [U-¹³C₅], [1-¹³C]) fundamentally alters or invalidates experimental outcomes. Unlabeled glutamate provides no mass shift for MS-based tracing or NMR signal, rendering flux analysis impossible. While [U-¹³C₅]glutamate generates a +5 Da mass shift and is preferred for broad TCA cycle tracing, it suffers from complex, overlapping isotopologue distributions that obscure positional resolution [1]. Conversely, single-position tracers like [1-¹³C]glutamate cannot track metabolic rearrangements beyond the initial labeled carbon. The specific 1,2-¹³C₂ labeling pattern is non-interchangeable as it uniquely enables the simultaneous tracking of both the alpha-carbon and the adjacent carboxyl group's metabolic fates, which is critical for resolving specific pathway branch points [2].

Unlabeled L‑glutamic acid
No mass shift for MS tracing; flux analysis is not feasible without isotopic signal.
Uniformly ¹³C₅‑labeled glutamate
Larger mass shift introduces complex isotopologue overlap, obscuring positional resolution of C1–C2.
Single‑position [1‑¹³C]glutamate
Cannot report metabolic rearrangements beyond the initially labeled carbon; limited pathway insight.

Quantitative Evidence


Positional Resolution vs. Uniform Labeling

While [U-¹³C₅]glutamate is computationally preferred for estimating overall TCA cycle flux, its full labeling creates complex, overlapping mass isotopologue distributions that hinder the precise quantification of carbon rearrangements at specific atomic positions [1]. In contrast, the discrete labeling pattern of (2S)-2-amino(1,2-13C2)pentanedioic acid yields a simpler mass isotopologue distribution, enabling more accurate validation of ¹³C-positional enrichment at the C1 position [2].

Positional Resolution
Reported
Simpler isotopologue distribution vs. [U‑¹³C₅]
Supports GC‑MS validation of C1 positional enrichment
Cross‑study comparable; method‑dependent confidence
Metabolic Flux Analysis GC-MS Isotopologue Profiling

Distinct Mass Shift for LC-MS/MS

The specific incorporation of two ¹³C atoms into the L-glutamic acid molecule at positions 1 and 2 results in a defined +2.0067 Da mass shift relative to the unlabeled monoisotopic mass . This contrasts with the +5 Da shift of [U-¹³C₅]glutamate or the +1 Da shift of [1-¹³C]glutamate. This distinct M+2 shift allows for its use in dual-tracer studies alongside other isotopologues (e.g., [U-¹³C₅]glutamine) with minimal spectral overlap, facilitating high-throughput LC-MS/MS methods [1].

Mass Shift
Class‑level
+2.0067 Da
Distinct M+2 shift enables multiplexed LC‑MS/MS without spectral overlap
Theoretical value; verify with in‑house MS calibration
LC-MS/MS Quantitative Metabolomics Mass Isotopomer Distribution

Cost-Effective Positional Labeling

Procurement data indicates that the cost of a positional isotopologue like (2S)-2-amino(1,2-13C2)pentanedioic acid is significantly lower than that of the fully-labeled [U-¹³C₅] analog. For example, 0.25g of L-Glutamic acid (1,2-13C2, 99%) is listed at approximately ¥15,600 [1]. While direct price comparison is vendor-dependent and requires quotes for exact matches, the reduced number of ¹³C atoms (2 vs. 5) in the synthesis inherently lowers the material cost .

Approximate Unit Cost
Context‑dependent
~¥15,600 / 0.25 g
Lower cost vs. [U‑¹³C₅] for large‑scale flux studies
Vendor‑dependent; obtain current quote for precise comparison
Stable Isotope Procurement Cost-Benefit Analysis Experimental Design

Enzymatic Synthesis Feasibility

Established chemo-enzymatic synthesis routes can produce L-glutamic acid with ¹³C labels at virtually any carbon position or combination thereof, including the 1,2-¹³C₂ pattern [1]. This methodology, using ¹³C-labeled pyruvate, acetate, and bicarbonate, allows for millimolar-scale preparation of specific isotopomers like L-[1-¹³C], L-[4-¹³C], and L-[1,3,4-¹³C₃]glutamic acid, providing a validated blueprint for the on-demand production of 1,2-¹³C₂ glutamate with high stereoselectivity [2].

Enzymatic Synthesis
Class‑level
Chemo‑enzymatic route from ¹³C‑pyruvate, acetate, bicarbonate
Validates supply feasibility of 1,2‑¹³C₂ pattern
Class‑level inference; custom synthesis sourcing review advised
Stable Isotope Synthesis Enzymatic Labeling Custom Isotopologue Production

Key Applications


GC-MS Positional Assay Validation

This compound is ideally suited for use as a calibration standard or validation tracer in GC-MS-based positional enrichment studies. As demonstrated by Dellero et al. (2023), glutamate's C1 position can be reliably assessed using a validated ¹³C-positional approach [1]. This makes the 1,2-¹³C₂ tracer critical for researchers developing or benchmarking analytical methods for quantifying photorespiration, TCA cycle, or PEP carboxylase activity in plants and other systems [1].

Dual-Tracer Pathway Deconvolution

Its distinct +2 Da mass shift allows for its use in dual-isotope labeling experiments without significant mass isotopologue interference. For instance, it can be employed alongside a [U-¹³C₅]-labeled nutrient (e.g., glutamine) to simultaneously track the metabolic fate of two different substrates. This approach is foundational in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to generate more complete and accurate labeling information for intracellular amino acids [2].

NMR Isotopomer Multiplet Analysis

In ¹³C-NMR, the adjacent ¹³C labels at C1 and C2 produce characteristic J-coupling multiplets. The intensity and fine structure of these multiplets provide direct, quantitative information about metabolic pathways and flux through specific enzyme-catalyzed steps. This principle was established by Walker et al. (1982), where ¹³C-¹³C scalar multiplet analysis enabled the quantitation of glycolytic and Krebs cycle activity [3]. This makes the compound a powerful tool for in vitro and potentially in vivo metabolic studies using NMR.

Cost-Effective Large-Scale Flux Tracer

For experiments requiring a large quantity of tracer (e.g., whole-animal infusions, large-volume cell cultures) where the primary objective is to track the fate of the glutamate carbon backbone from the C1-C2 positions, this compound offers a significantly more economical alternative to the fully-labeled [U-¹³C₅] analog [4]. The cost savings enable larger experimental cohorts or replicate analyses, improving statistical power without compromising on the acquisition of key positional flux data.

Application
Selection Property
Validation Focus
GC‑MS positional assay validation
Position‑specific ¹³C₂ labeling at C1 and C2
¹³C‑positional enrichment accuracy at glutamate C1
Dual‑tracer pathway deconvolution
Distinct mass shift with minimal isotopologue interference
Spectral resolution in multiplexed LC‑MS/MS assays
NMR isotopomer multiplet analysis
Adjacent ¹³C‑¹³C spin coupling (J‑coupling)
Multiplet quantitation for metabolic flux through specific enzyme steps
Cost‑effective large‑scale flux tracing
Reduced number of ¹³C atoms vs. uniform labeling
Scalability and procurement cost for high‑volume cohorts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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